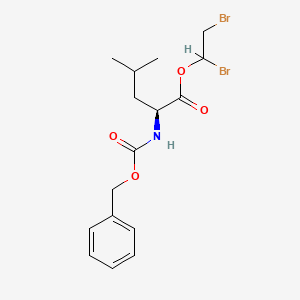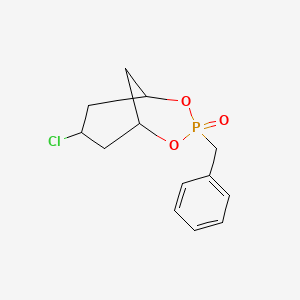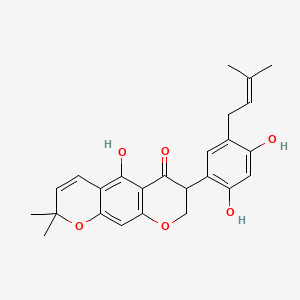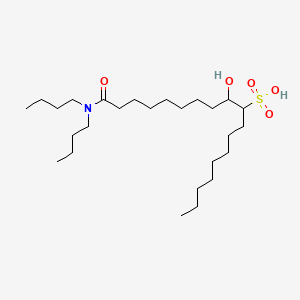
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is a complex organic compound with a unique structure that includes a dibutylamino group, a hydroxy group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octadecane derivatives with dibutylamine under controlled conditions to introduce the dibutylamino group. This is followed by hydroxylation and sulfonation reactions to introduce the hydroxy and sulfonic acid groups, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid involves its interaction with molecular targets through its functional groups. The dibutylamino group can interact with proteins and enzymes, while the hydroxy and sulfonic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 18-(Diethylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid
- 18-(Dipropylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid
Uniqueness
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is unique due to the presence of the dibutylamino group, which imparts specific chemical and biological properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific applications.
Properties
CAS No. |
97645-26-6 |
|---|---|
Molecular Formula |
C26H53NO5S |
Molecular Weight |
491.8 g/mol |
IUPAC Name |
18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid |
InChI |
InChI=1S/C26H53NO5S/c1-4-7-10-11-14-17-20-25(33(30,31)32)24(28)19-16-13-12-15-18-21-26(29)27(22-8-5-2)23-9-6-3/h24-25,28H,4-23H2,1-3H3,(H,30,31,32) |
InChI Key |
SVNCGUOHHSGPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)N(CCCC)CCCC)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




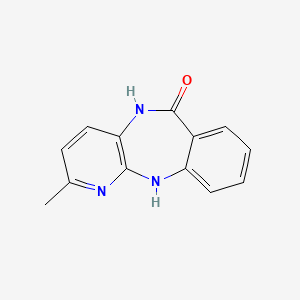


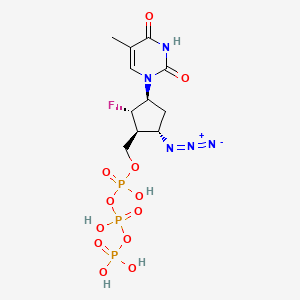
![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)
